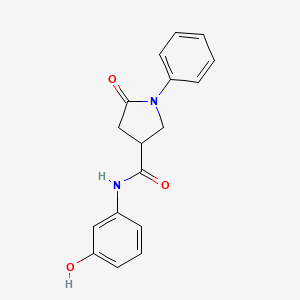

N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a phenyl group, a hydroxyphenyl group, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl and hydroxyphenyl groups. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The compound belongs to a class of pyrrolidine carboxamide derivatives, which are known for their diverse biological activities. The synthesis of N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step chemical processes, including the formation of pyrrolidine rings and subsequent functionalization to introduce the 3-hydroxyphenyl group.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Itaconic acid, Aniline | Formation of pyrrolidine core |

| 2 | Functionalization | Hydroxylation agents | Introduction of hydroxyl group |

| 3 | Amidation | Carboxylic acids, Amine derivatives | Final product formation |

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, studies have shown that certain analogs can reduce cell viability in various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The incorporation of specific substituents has been linked to enhanced cytotoxicity.

Case Study: Anticancer Efficacy

In a comparative study, a derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated a reduction in A549 cell viability by 67.4%, outperforming standard chemotherapeutic agents like cisplatin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against Gram-positive bacteria and drug-resistant fungi. Certain derivatives have shown promising results in inhibiting the growth of Staphylococcus aureus and Clostridium difficile.

Table 2: Antimicrobial Activity Results

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 64 µg/mL |

| Derivative B | Clostridium difficile | 128 µg/mL |

Therapeutic Potential

The therapeutic implications of this compound extend beyond anticancer and antimicrobial applications. Its structural features suggest potential as an anti-inflammatory agent and in the modulation of neurodegenerative diseases.

Mechanistic Insights

Preliminary studies indicate that this compound may exert its effects through inhibition of specific enzymes involved in inflammatory pathways, such as histone deacetylases (HDACs). A related pyrazole derivative demonstrated selective HDAC6 inhibition with significant anti-inflammatory activity .

Wirkmechanismus

The mechanism of action of N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential for understanding its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Similar structure with an oxazole ring instead of a pyrrolidine ring.

3,4-Dimethoxyphenethylamine: Shares the phenyl and hydroxyphenyl groups but lacks the pyrrolidine and carboxamide functionalities.

Uniqueness

N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidine ring and carboxamide group are particularly important for its stability and reactivity, distinguishing it from other similar compounds.

Biologische Aktivität

N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a pyrrolidine ring, a phenyl group, and a hydroxyphenyl substituent, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₇H₁₆N₂O₃

- Molecular Weight : 296.32 g/mol

- CAS Number : 352330-53-1

| Property | Value |

|---|---|

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

Synthesis

The synthesis of this compound typically involves the condensation of 3-hydroxybenzaldehyde with an appropriate amine, followed by cyclization and functional group modifications. Common methods include:

- Condensation Reaction : Using 3-hydroxybenzaldehyde and phenylhydrazine in acidic conditions.

- Cyclization : Heating the reaction mixture under reflux to facilitate ring formation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The structure-dependent antimicrobial activity suggests that modifications to the hydroxyphenyl or pyrrolidine moieties can enhance efficacy.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies demonstrated that derivatives bearing specific substituents showed potent cytotoxicity against A549 human lung adenocarcinoma cells. For example, compounds with hydrazone or azole moieties displayed enhanced anticancer activity compared to simpler analogs .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| N-(3-hydroxyphenyl) | A549 | 66 | Significant reduction in cell viability |

| 5-nitrothienyl analog | A549 | 30 | High selectivity against cancer cells |

The mechanism of action for this compound involves its interaction with specific enzymes and receptors in biological systems. The hydroxyphenyl group is believed to form hydrogen bonds with amino acid residues in target proteins, while the pyrrolidine ring contributes to the structural stability necessary for effective binding .

Case Studies

- Antimicrobial Resistance : A study explored the effectiveness of various derivatives against resistant strains of Acinetobacter baumannii. The results indicated that certain structural modifications significantly enhanced antimicrobial potency .

- Cytotoxicity Testing : In a comparative study using A549 cells and non-cancerous HSAEC1-KT cells, selected compounds demonstrated a favorable therapeutic index, suggesting potential for selective targeting of cancer cells while sparing normal cells .

Eigenschaften

IUPAC Name |

N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-15-8-4-5-13(10-15)18-17(22)12-9-16(21)19(11-12)14-6-2-1-3-7-14/h1-8,10,12,20H,9,11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGKMBVOFYIZIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.